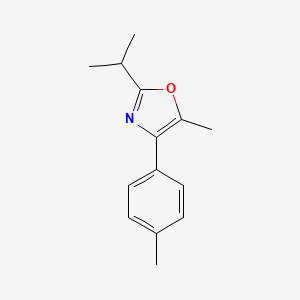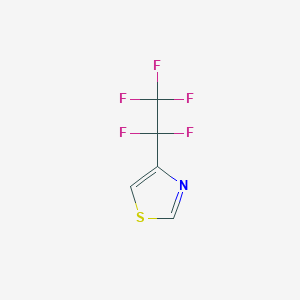![molecular formula C10H7F2NO3 B12864568 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and a suitable difluoromethoxy benzaldehyde derivative.
Cyclization: The 2-aminophenol undergoes cyclization with the benzaldehyde derivative to form the benzoxazole ring.
Acylation: The resulting benzoxazole is then acylated with ethanoyl chloride to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-inflammatory and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins, making it useful in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the difluoromethoxy group, which may result in different biological activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms, which can alter its chemical properties and applications.
The presence of the difluoromethoxy group in this compound makes it unique, potentially offering enhanced biological activity and specificity compared to its analogs.
Eigenschaften
Molekularformel |
C10H7F2NO3 |
|---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
1-[7-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO3/c1-5(14)9-13-6-3-2-4-7(8(6)16-9)15-10(11)12/h2-4,10H,1H3 |
InChI-Schlüssel |
QAEFSQCLWONWCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


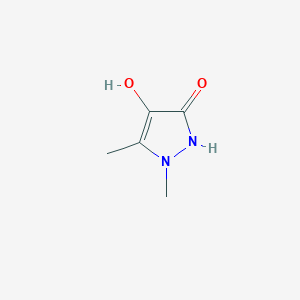
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
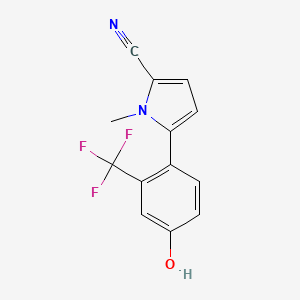

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
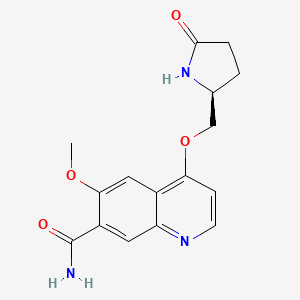
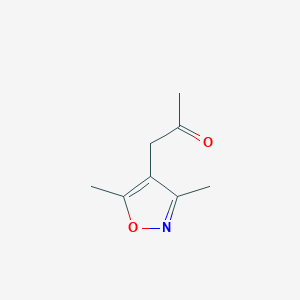
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
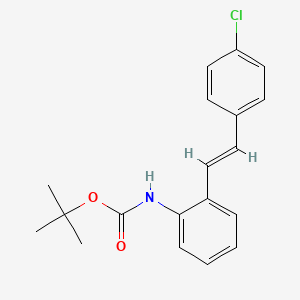
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
